![molecular formula C17H16ClN3O4S2 B2384934 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1226430-33-6](/img/structure/B2384934.png)
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has garnered significant attention in the field of scientific research. This compound is known for its unique chemical structure and its potential applications in various fields. In
Scientific Research Applications
Biological Activity
The biological evaluation of these derivatives has shown significant activities across various domains. Some of the synthesized compounds exhibit potent antitumor activities, highlighting their potential as therapeutic agents in cancer treatment. Additionally, their antioxidant activity has been investigated, with certain derivatives demonstrating strong scavenging abilities against free radicals. This antioxidant property indicates their potential use in combating oxidative stress-related diseases (Reddy et al., 2015).
Anticholinesterase and Anticancer Effects
Further research into urea derivatives has revealed their anticholinesterase activities, making them candidates for treating neurodegenerative diseases like Alzheimer's. The ability of these compounds to inhibit cholinesterases suggests their utility in managing conditions characterized by cholinergic dysfunction. Moreover, some derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. This cytotoxic activity, coupled with DNA-topoisomerase inhibitory effects, underscores the therapeutic prospects of these compounds in cancer therapy (Kurt et al., 2015).
properties
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-23-11-6-9(7-12(24-2)15(11)25-3)19-16(22)21-17-20-10(8-26-17)13-4-5-14(18)27-13/h4-8H,1-3H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHUBRPMNJHLQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea |
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